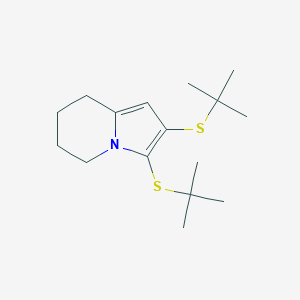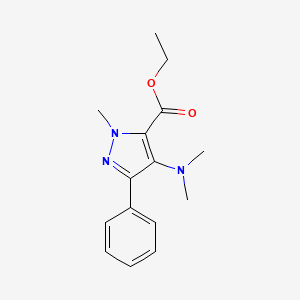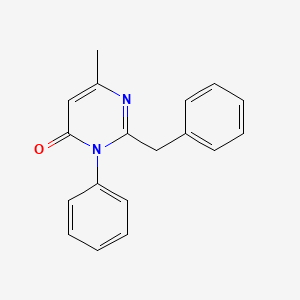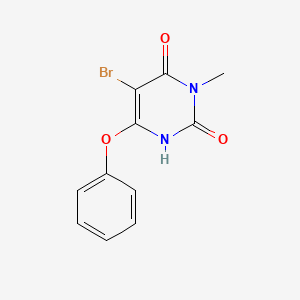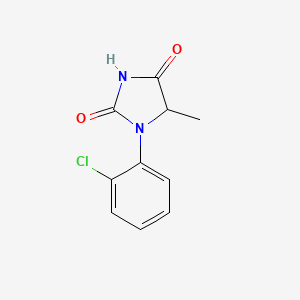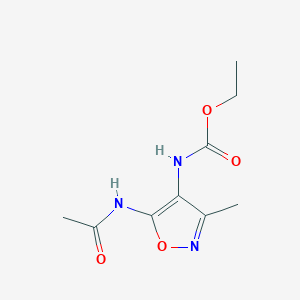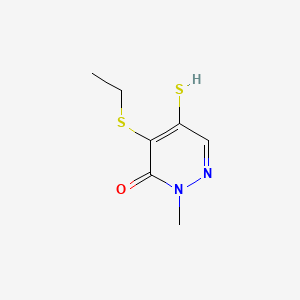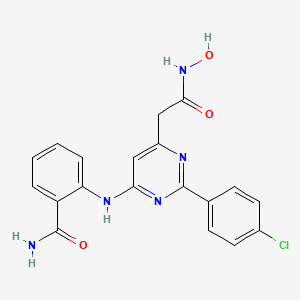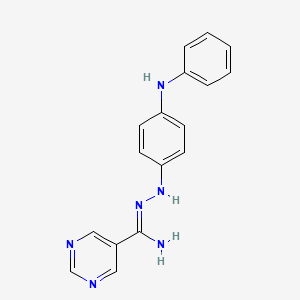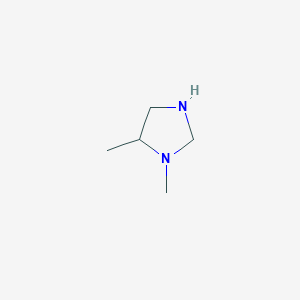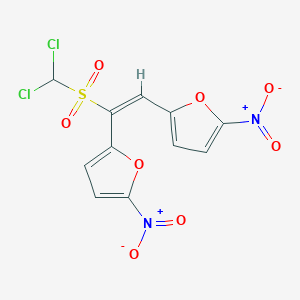![molecular formula C10H16N4O4 B12908931 ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate CAS No. 68341-77-5](/img/structure/B12908931.png)
ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-2H-1,2,4-triazin-6-yl]propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate is a synthetic organic compound that belongs to the class of triazine derivatives. This compound is of interest due to its potential applications in various fields such as medicinal chemistry, agriculture, and materials science. The presence of the triazine ring and the hydroxyethylamino group in its structure imparts unique chemical and biological properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate typically involves the following steps:
Formation of the Triazine Ring: The triazine ring can be synthesized by the cyclization of appropriate precursors such as amidines and nitriles under acidic or basic conditions.
Introduction of the Hydroxyethylamino Group: The hydroxyethylamino group can be introduced through nucleophilic substitution reactions using reagents like 2-chloroethanol and an appropriate amine.
Esterification: The final step involves the esterification of the carboxylic acid group with ethanol under acidic conditions to form the ethyl ester.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and pressure conditions. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired product.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The hydroxyethylamino group can undergo oxidation to form corresponding aldehydes or carboxylic acids.
Reduction: The triazine ring can be reduced under specific conditions to form dihydro or tetrahydro derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring, to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.
Substitution: Nucleophiles such as amines, thiols, or alcohols can be used under basic conditions.
Major Products
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of dihydro or tetrahydro triazine derivatives.
Substitution: Formation of substituted triazine derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anticancer, antiviral, and antimicrobial agent due to its ability to interact with biological targets.
Agriculture: The compound is explored for its herbicidal and pesticidal properties.
Materials Science: It is used in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate involves its interaction with specific molecular targets and pathways:
Biological Targets: The compound can interact with enzymes, receptors, and nucleic acids, leading to inhibition or modulation of their activity.
Pathways: It can affect cellular pathways such as apoptosis, cell cycle regulation, and signal transduction, leading to its therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate can be compared with other triazine derivatives:
Similar Compounds: Compounds such as 2,4,6-triamino-1,3,5-triazine (melamine) and 2,4-diamino-6-chloro-1,3,5-triazine (atrazine) share the triazine core structure.
Uniqueness: The presence of the hydroxyethylamino group and the ethyl ester moiety in Ethyl 2-(3-((2-hydroxyethyl)amino)-5-oxo-2,5-dihydro-1,2,4-triazin-6-yl)propanoate imparts unique chemical and biological properties, making it distinct from other triazine derivatives.
Eigenschaften
CAS-Nummer |
68341-77-5 |
|---|---|
Molekularformel |
C10H16N4O4 |
Molekulargewicht |
256.26 g/mol |
IUPAC-Name |
ethyl 2-[3-(2-hydroxyethylamino)-5-oxo-4H-1,2,4-triazin-6-yl]propanoate |
InChI |
InChI=1S/C10H16N4O4/c1-3-18-9(17)6(2)7-8(16)12-10(14-13-7)11-4-5-15/h6,15H,3-5H2,1-2H3,(H2,11,12,14,16) |
InChI-Schlüssel |
DIGMZSGNPBQRHX-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)C(C)C1=NN=C(NC1=O)NCCO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


